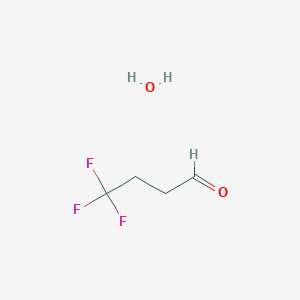

4,4,4-Trifluorobutanal hydrate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Science

Fluorinated organic compounds have garnered immense attention across various scientific disciplines due to the unique properties conferred by the carbon-fluorine bond. This bond is the strongest in organic chemistry, lending exceptional thermal and chemical stability to fluorinated molecules. alfa-chemistry.comwikipedia.org The high electronegativity of fluorine (3.98) and its relatively small atomic radius, which is comparable to that of hydrogen, allow for the substitution of hydrogen with fluorine without causing significant steric alterations to the parent molecule. tcichemicals.comnumberanalytics.com This subtle yet profound modification can dramatically influence a molecule's physical, chemical, and biological characteristics. numberanalytics.com

The impact of fluorination is particularly pronounced in the pharmaceutical and agrochemical industries, where it is estimated that 20% of drugs and 30-40% of agrichemicals are organofluorine compounds. alfa-chemistry.com The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving a drug's efficacy and pharmacokinetic profile. alfa-chemistry.com Notable examples of fluorinated pharmaceuticals include the antidepressant fluoxetine (B1211875) and the antifungal agent fluconazole. alfa-chemistry.com

Beyond the life sciences, fluorinated compounds are integral to materials science. alfa-chemistry.com Fluoropolymers like Teflon exhibit high thermal stability and chemical inertness, making them suitable for a range of applications, from non-stick coatings to components in fuel cells. tcichemicals.comnumberanalytics.com Furthermore, the unique solubility properties of highly fluorinated substituents have given rise to "fluorous chemistry," a technique that facilitates the purification of products in organic synthesis. wikipedia.org

Fundamental Principles of Aldehyde Hydration and Geminal Diol Stability

Aldehydes and ketones can react with water in a reversible nucleophilic addition reaction to form geminal diols (or hydrates), where two hydroxyl groups are attached to the same carbon atom. ucalgary.calibretexts.org The position of the equilibrium between the carbonyl compound and its hydrate (B1144303) is highly dependent on the structure of the starting material. organicchemistrytutor.com

Generally, the equilibrium favors the carbonyl form, and most hydrates are not stable enough to be isolated. ucalgary.camsu.edu This is because the reaction is reversible, and the removal of water shifts the equilibrium back towards the aldehyde or ketone. libretexts.org However, the stability of the geminal diol is significantly influenced by the electronic effects of substituents on the carbonyl carbon.

Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the hydrate. libretexts.org This is because these groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. A classic example is chloral (B1216628) (trichloroacetaldehyde), which exists predominantly as the stable crystalline hydrate, chloral hydrate, due to the strong electron-withdrawing effect of the trichloromethyl group. libretexts.orgpageplace.de

Conversely, electron-donating groups, such as alkyl groups, stabilize the carbonyl group and shift the equilibrium away from the hydrate. libretexts.org For instance, acetone (B3395972) exists almost entirely in its ketone form in aqueous solution, with a negligible amount of the hydrate present. pageplace.de

The hydration reaction can be catalyzed by either acid or base. libretexts.org In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. ucalgary.ca Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon directly. organicchemistrytutor.com

Current Research Frontiers and the Role of 4,4,4-Trifluorobutanal (B105314) Hydrate

4,4,4-Trifluorobutanal hydrate, with the molecular formula C4H7F3O2, is the hydrated form of 4,4,4-trifluorobutanal. guidechem.com The presence of the strongly electron-withdrawing trifluoromethyl group (CF3) at the γ-position significantly influences the reactivity of the aldehyde and the stability of its hydrate. This makes it a valuable building block and intermediate in organic synthesis.

Recent research has focused on the synthesis and application of fluorinated compounds derived from 4,4,4-trifluorobutanal and its precursors. For instance, the hydroformylation of 3,3,3-trifluoropropene (B1201522) is a key method for producing 4,4,4-trifluorobutanal. researchgate.netd-nb.info Studies have investigated various rhodium-based catalyst systems to optimize the yield and regioselectivity of this reaction. researchgate.net

Furthermore, 4,4,4-trifluorobutanal itself is a precursor to other important fluorinated molecules. For example, it can be used in condensation reactions to synthesize complex heterocyclic structures. baranlab.org The reduction of related compounds, such as 4,4,4-trifluoro ethyl butyrate, can yield 4,4,4-trifluorobutanol, another significant fluorinated building block. google.com

The table below summarizes the key properties of 4,4,4-Trifluorobutanal and its hydrate.

| Property | 4,4,4-Trifluorobutanal | This compound |

| Molecular Formula | C4H5F3O | C4H7F3O2 |

| Molecular Weight | 126.08 g/mol nih.gov | 144.09 g/mol guidechem.com |

| CAS Number | 406-87-1 nih.gov | 2198245-40-6 guidechem.com |

| Synonyms | γ-Trifluorobutyraldehyde | - |

The interactive table below details some of the research findings related to the synthesis of 4,4,4-Trifluorobutanal.

| Catalyst System | Ligand | Solvent | Temperature (°C) | Pressure (bar) | Aldehyde Yield (%) | Reference |

| [Rh(OH)(cod)]2 | Bis(4,5-diphenylphosphino)xanthene | Dimethylformamide | 80 | 1 (CO/H2 = 75/25) | 90 | researchgate.net |

| Rhodium complex | para-Anisylphosphine | - | - | - | - | d-nb.info |

| Pt(COD)Cl2/SnCl2 | Xantphos | Toluene | 80 | 96 (CO/H2 = 1:1) | - | d-nb.info |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,4,4-trifluorobutanal;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O.H2O/c5-4(6,7)2-1-3-8;/h3H,1-2H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOELFLCVNBHANI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448773-75-8 | |

| Record name | 4,4,4-Trifluorobutanal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4,4 Trifluorobutanal Hydrate and Its Core Precursors

Precision Synthesis of 4,4,4-Trifluorobutanal (B105314) Precursors

Catalytic Hydroformylation of Fluorinated Olefins

Catalytic hydroformylation, or oxo synthesis, of fluorinated olefins such as 3,3,3-trifluoropropene (B1201522) stands out as a highly atom-economical method for the direct synthesis of 4,4,4-trifluorobutanal. This process involves the addition of a formyl group and a hydrogen atom across the double bond of the olefin. The regioselectivity of this reaction is crucial, as it can lead to either the desired linear aldehyde (4,4,4-trifluorobutanal) or the branched isomer (2-methyl-3,3,3-trifluoropropanal).

The choice of catalyst, particularly the metal center and its coordinating ligands, plays a pivotal role in directing the regioselectivity of the hydroformylation of 3,3,3-trifluoropropene. Rhodium-based catalysts have been extensively studied and have shown remarkable efficacy. The electronic and steric properties of the phosphine (B1218219) or phosphite (B83602) ligands attached to the rhodium center are critical in controlling the reaction's outcome.

Initial studies demonstrated that rhodium catalysts could achieve high selectivity for the linear product. For instance, the use of a Rh/Xantphos catalyst system resulted in a high molar ratio of linear to branched aldehyde, reaching 99:1. The reaction, conducted in dimethylformamide with a CO/H2 mixed gas, yielded up to 90% of 4,4,4-trifluorobutanal.

Further research has explored a variety of ligands to optimize this selectivity. Both electronic and steric factors of the ligands have been shown to influence the catalytic performance. For example, decreasing the basicity of phosphine ligands has been correlated with increased enantioselectivity in asymmetric hydroformylation. In some systems, electronic features of the ligand appear to play a more significant role than steric bulk in achieving high regioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the subtle interplay between ligand structure and regioselectivity. These studies have highlighted the importance of noncovalent interactions between the ligand and the substrate in the transition state, which can selectively stabilize the pathway leading to the linear aldehyde. The bite angle of bidentate phosphine ligands, such as in Xantphos, is a key parameter that influences the geometry of the catalytic complex and, consequently, the regioselectivity.

| Ligand/Catalyst System | Substrate | Regioselectivity (linear:branched) | Yield (%) | Reference |

| Rh/Xantphos | 3,3,3-Trifluoropropene | 99:1 | 90 | |

| Rh/(S)-BTFM-Garphos | Styrene | - | - | |

| Rh/bis-phosphoramidite (EasyDiPhos) | Propene | Favors branched | - | |

| Rh/phospholane-phosphites | Propene | High iso-selectivity | - |

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of key steps: ligand dissociation, olefin coordination, migratory insertion of the olefin into the rhodium-hydride bond, carbon monoxide coordination, migratory insertion of the carbonyl group to form an acyl complex, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst.

For fluorinated olefins like 3,3,3-trifluoropropene, the electronic effects of the trifluoromethyl group can influence the rates and selectivities of these elementary steps. DFT calculations have been instrumental in elucidating these effects. The key regioselectivity-determining step is the migratory insertion of the coordinated olefin into the Rh-H bond. The electronic properties of the phosphine ligands can modulate the electron density at the rhodium center, which in turn affects the back-donation to the alkene substrate. This electronic tuning influences the geometry of the transition state, favoring the formation of the linear alkyl-rhodium intermediate. For electron-withdrawing ligands, the transition state tends to adopt a trigonal-bipyramidal geometry, leading to low activation energies.

In situ spectroscopic techniques, such as high-pressure infrared (HP-IR) spectroscopy, have been used to identify key intermediates in the catalytic cycle, providing experimental validation for the proposed mechanisms. These studies help in understanding the catalyst's resting state and the kinetics of the reaction, which is crucial for process optimization.

Multicomponent and Cascade Reactions Leading to Fluorinated Butanal Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, involving a series of intramolecular transformations, offer efficient pathways to complex molecules from simple starting materials. While specific examples leading directly to 4,4,4-trifluorobutanal are not extensively documented, the principles of these reactions can be applied to construct fluorinated butanal scaffolds.

For instance, a cascade reaction involving a Prins cyclization followed by a Friedel-Crafts alkylation has been used to synthesize 4-aryltetralin-2-ols, demonstrating the power of cascade strategies in building complex molecular architectures. A TBAB-catalyzed nucleophilic addition/cyclization cascade reaction of o-arylalkynylquinoline aldehydes with trimethyl trifluoromethyl silane (B1218182) has been developed for the synthesis of 1-trifluoromethyl-3-alkylidene-1,3-dihydrofuro[3,4-b]quinolines. These examples showcase the potential for designing novel cascade sequences that could terminate in the formation of a trifluoromethylated butanal derivative.

Multicomponent reactions involving fluorinated building blocks are also a promising area. N-heterocyclic carbene (NHC)-organocatalyzed multicomponent fluorination and fluoroalkylation have emerged as a powerful strategy for accessing diverse fluorinated compounds. The development of MCRs that incorporate a C4 aldehyde precursor and a trifluoromethyl source could provide a direct and efficient route to the target scaffold.

Novel Trifluoromethylation Strategies for Butanal Derivatives

The direct trifluoromethylation of a butanal derivative presents an alternative synthetic route. A variety of novel trifluoromethylating reagents and methodologies have been developed in recent years. These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation approaches.

For the trifluoromethylation of aldehydes, nucleophilic reagents such as trimethylsilyl-trifluoromethyl (TMSCF3), also known as the Ruppert-Prakash reagent, are commonly used in the presence of a fluoride (B91410) source. Recent advancements have focused on developing more efficient and user-friendly reagents. For example, a novel copper complex, [(bpy)Cu(O2CCF2SO2F)2], has been introduced as a nonhygroscopic and efficient trifluoromethylating agent for various halogenated hydrocarbons. The combination of fluoroform (HCF3) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) has been shown to be effective for the trifluoromethylation of esters to trifluoromethyl ketones, a transformation that could be adapted for aldehyde synthesis.

Electrophilic trifluoromethylating reagents, often hypervalent iodine compounds, have also gained prominence. These reagents are particularly useful for the trifluoromethylation of enolates and other carbon nucleophiles. Catalyst-free methods for the synthesis of α-trifluoromethylated tertiary alcohols bearing coumarins have been developed, showcasing the potential for direct trifluoromethylation under mild conditions.

Synthesis of Chiral 4,4,4-Trifluorobutanal Hydrate (B1144303) Analogues and Derivatives

The synthesis of chiral analogues of 4,4,4-trifluorobutanal hydrate is of significant interest for the development of stereochemically defined bioactive molecules. Asymmetric synthesis strategies are employed to introduce chirality in a controlled manner.

One approach is the asymmetric hydroformylation of 3,3,3-trifluoropropene using chiral ligands on the rhodium catalyst. While achieving high enantioselectivity in the hydroformylation of fluorinated olefins remains a challenge, the development of new chiral ligands is an active area of research. Chiral thioureas have been explored as ligands for the asymmetric hydroformylation of styrene, indicating the potential for this class of ligands in other systems. Supramolecular strategies, where non-covalent interactions are used to assemble chiral catalyst systems, also offer a promising avenue for achieving high enantioselectivity.

Alternatively, chirality can be introduced through other synthetic transformations. For example, an enantioselective synthesis of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid was developed, which involved a key trifluoromethylation step followed by Sharpless asymmetric dihydroxylation. This highlights the potential of introducing chirality after the incorporation of the trifluoromethyl group. Organocatalytic one-pot multicomponent reactions have also been successfully employed for the asymmetric synthesis of tetrahydropyridines, demonstrating the power of this approach in creating multiple stereocenters in a single step. Such strategies could be adapted for the synthesis of chiral precursors to this compound analogues.

Enantioselective Approaches (e.g., Asymmetric Reduction, Catalytic Asymmetric Synthesis)

Enantioselective synthesis is crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. The primary route to chiral precursors of 4,4,4-Trifluorobutanal involves the asymmetric synthesis of chiral alcohols that can be subsequently oxidized to the target aldehyde.

Asymmetric Reduction of Trifluoromethyl Ketones

A prominent method for generating chiral trifluoromethylated alcohols is the asymmetric reduction of prochiral trifluoromethyl ketones. Various catalytic systems have been developed to achieve high enantioselectivity in these transformations. Oxazaborolidine-catalyzed reductions (CBS reductions) have been explored, though the high reactivity of trifluoromethyl ketones can sometimes lead to lower enantioselectivity. nih.gov

More effective results have been achieved using chiral alkoxy-aluminium and -magnesium halides. For instance, the reduction of phenyl trifluoromethyl ketone using reagents derived from chiral natural products like borneol and menthol (B31143) has shown high stereoselectivity. These methods provide a direct pathway to enantioenriched 2,2,2-trifluoro-1-phenylethanol, a structural analog that demonstrates the feasibility of this approach for other trifluoromethyl ketones.

| Chiral Reagent | Product Enantiomeric Excess (ee) |

| Bornan-2-endo-yloxyaluminium dichloride | 68% |

| p-Menthan-3-yloxyaluminium dichloride | 77% |

This table showcases the enantioselectivity achieved in the asymmetric reduction of phenyl trifluoromethyl ketone with different chiral reagents.

Another powerful approach involves the use of chiral organomagnesium amides (COMAs) for the Meerwein-Ponndorf-Verley (MPV)-type reduction of trifluoromethyl ketones. These readily prepared reagents can lead to excellent enantioselectivities and chemical yields, with the added benefit of recoverable chiral amines.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis offers an efficient and atom-economical route to chiral trifluoromethylated building blocks. Nickel-catalyzed asymmetric reductive cross-coupling reactions have emerged as a powerful tool. For example, the trifluoroalkylation of acyl chlorides can produce a diverse range of α-trifluoromethylated ketones with high enantioselectivity. figshare.com These chiral ketones are versatile intermediates that can be further transformed into the desired chiral alcohols. figshare.com

The development of novel cinchona alkaloid-derived chiral phase-transfer catalysts has enabled highly chemo-, regio-, diastereo-, and enantioselective umpolung additions of trifluoromethyl imines to α,β-unsaturated N-acylpyrroles. acs.org This strategy provides access to highly enantiomerically enriched chiral trifluoromethylated γ-amino acids, demonstrating the versatility of catalytic asymmetric methods in constructing complex chiral molecules containing a trifluoromethyl group. acs.org

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) |

| Nickel/Chiral Ligand | Acyl Chlorides | α-Trifluoromethylated Ketones | High |

| Chiral Phase-Transfer Catalyst | Trifluoromethyl Imines and α,β-Unsaturated N-Acylpyrroles | Trifluoromethylated γ-Amino Acids | High |

This table provides an overview of different catalytic asymmetric systems used for the synthesis of chiral trifluoromethylated compounds.

Diastereoselective Control in Synthesis

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). For precursors to this compound that may contain additional stereocenters, diastereoselective methods are essential.

One effective strategy involves the one-pot reduction of chiral α-trifluoromethylated ketones, which can proceed with excellent diastereoselectivity. acs.org A nickel-catalyzed asymmetric reductive cross-coupling provides access to the chiral α-trifluoromethylated ketones, and their subsequent reduction furnishes alcohols with β-CF3-substituted stereogenic carbons with high diastereoselectivity and complete retention of enantioselectivity. acs.org

| Substrate (Chiral α-Trifluoromethylated Ketone) | Reducing Agent | Diastereomeric Ratio (d.r.) |

| Enantioenriched α-trifluoromethyl ketone | Not specified | Excellent |

This table illustrates the diastereoselectivity achieved in the reduction of a chiral α-trifluoromethylated ketone to the corresponding alcohol.

Furthermore, substrate-controlled diastereoselective reactions offer another avenue for controlling stereochemistry. For instance, the addition of the Ruppert-Prakash reagent (TMSCF3) to chiral 2-acyl-1,3-perhydrobenzoxazines occurs with total diastereoselectivity, leading to the formation of quaternary trifluoromethyl alcohols. These products can then be converted into enantiomerically enriched trifluoromethylated 1,2-diols and 1,2-amino alcohols.

Catalytic regio-, diastereo-, and enantioselective strategies have also been developed for the preparation of homoallylic alcohols that contain a stereogenic carbon center bonded to both a trifluoromethyl group and a fluorine atom. nih.govnih.gov These complex transformations, often utilizing organozinc complexes, allow for the diastereodivergent synthesis of highly functionalized fluorinated molecules. nih.govnih.gov

Investigation of Reaction Mechanisms and Equilibria Involving 4,4,4 Trifluorobutanal Hydrate

Nucleophilic and Electrophilic Reactivity of the Aldehyde-Hydrate System

Electrophilic Reactivity: The aldehyde form, 4,4,4-Trifluorobutanal (B105314), possesses a highly electrophilic carbonyl carbon. The strong inductive electron-withdrawing effect of the CF₃ group enhances this electrophilicity, making the aldehyde highly reactive towards nucleophiles. It will readily undergo reactions typical of electrophilic aldehydes, such as additions of organometallic reagents, cyanohydrin formation, and reactions with amines.

Nucleophilic Reactivity: While the aldehyde itself is an electrophile, the hydrate (B1144303) system can serve as a precursor to a nucleophilic species under certain conditions. Research on the analogous compound, trifluoroacetaldehyde (B10831) hydrate, has shown that under basic conditions, it can act as a source for the trifluoromethyl anion (CF₃⁻). nih.govresearchgate.net A similar mechanism is plausible for 4,4,4-Trifluorobutanal hydrate. In the presence of a strong base, the hydrate can be deprotonated, and subsequent fragmentation can release a nucleophilic species, which can then add to other electrophiles, such as other carbonyl compounds. nih.govresearchgate.net This process effectively allows the aldehyde-hydrate system to function as a nucleophilic reagent source.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the detailed mechanisms, energetics, and structures of transition states involved in the reactions of this compound. dntb.gov.ua Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the hydration-dehydration process and other reactions. nih.govillinois.edu

These studies can construct a comprehensive reaction profile, mapping the energy changes as the reaction progresses from reactants to products through transition states. nih.gov For the hydration of 4,4,4-Trifluorobutanal, computational models can:

Calculate Reaction Energetics: Determine the relative energies of the aldehyde, hydrate, and the transition states for both uncatalyzed and catalyzed reactions. This allows for the calculation of reaction enthalpies and activation energies, providing insight into the thermodynamics and kinetics of the process.

Elucidate Transition State Structures: Identify the precise geometry of atoms at the peak of the energy barrier. For instance, in the water-catalyzed hydrolysis of related esters, calculations have revealed cyclic transition states involving multiple water molecules that facilitate proton transfer. nih.gov A similar approach could model the role of water or catalysts in the hydration of 4,4,4-Trifluorobutanal.

Analyze Solvent Effects: By incorporating solvent models (either implicit continuum models or explicit solvent molecules), computational studies can predict how the reaction pathway and energy barriers are altered in different media. This is crucial for understanding the solvent effects on hydrate stability discussed in section 3.1.2.

| Computational Method | Application to this compound System | Information Gained |

| Density Functional Theory (DFT) | Calculating ground state and transition state geometries and energies for the hydration/dehydration reaction. | Reaction energy profiles, activation barriers, thermodynamic stability. nih.gov |

| Ab Initio Methods (e.g., CCSD(T)) | High-accuracy single-point energy calculations for key structures on the potential energy surface. | Highly accurate reaction and activation energies. |

| Transition State Theory (TST) | Using calculated activation energies to predict reaction rate constants. | Quantitative kinetic data for catalyzed and uncatalyzed pathways. nih.gov |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the aldehyde/hydrate in explicit solvent to study solvent effects. | Understanding of solvent shell structure and its influence on reactivity. |

By applying these computational techniques, researchers can gain a molecular-level understanding of the factors controlling the equilibrium and reactivity of the this compound system, complementing and guiding experimental investigations.

Transformative Applications in Complex Molecule Synthesis and Chemical Technologies

4,4,4-Trifluorobutanal (B105314) Hydrate (B1144303) as a Versatile Synthetic Building Block

4,4,4-Trifluorobutanal hydrate serves as a valuable and versatile building block in organic synthesis, providing access to a wide array of complex fluorinated molecules. Its trifluoromethyl group and aldehyde functionality make it a key precursor for the construction of various cyclic and acyclic structures with significant applications in medicinal chemistry and materials science.

The introduction of a trifluoromethyl group into heterocyclic and carbocyclic scaffolds can significantly enhance the biological activity and physicochemical properties of the resulting molecules. This compound is a key starting material for the synthesis of trifluoromethyl-substituted heterocycles. For instance, trifluoromethylpyridines, which are crucial components in numerous agrochemicals and pharmaceuticals, can be synthesized through cyclocondensation reactions. nih.govjst.go.jp While specific examples starting directly from this compound are not extensively documented, the general reactivity of aldehydes in such transformations suggests its potential utility. For example, condensation with amines or diamines could lead to the formation of various nitrogen-containing heterocycles.

Similarly, in the realm of carbocycle synthesis, fluorinated aldehydes can participate in a variety of carbon-carbon bond-forming reactions to construct cyclic systems. The reactivity of the aldehyde group allows for its participation in aldol-type reactions, Wittig reactions, and other olefination processes, which can be followed by cyclization to yield trifluoromethylated carbocycles. The synthesis of trifluoromethyl-substituted heterocycles from trifluoromethyl-α,β-ynones further illustrates the utility of trifluoromethylated building blocks in constructing complex cyclic systems. researchgate.net

Fluorinated lactones and carboxylic acids are important structural motifs in many biologically active compounds. This compound can serve as a precursor to these valuable molecules. For example, the synthesis of γ-butyrolactones from aldehydes is a well-established transformation in organic chemistry. rsc.orgacs.org This suggests a plausible pathway where this compound could be utilized to generate γ-butyrolactones bearing a trifluoromethyl group.

A specific target molecule, 2-(trifluoromethyl)butyrolactone, has been synthesized via a one-step photocatalytic conjugate addition of alcohols to 2-(trifluoromethyl)acrylic acid. rsc.org An alternative conceptual approach could involve the oxidation of this compound to the corresponding 4,4,4-trifluorobutanoic acid. This carboxylic acid could then be further elaborated into various lactone structures through established synthetic methodologies.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aldehyde | Meldrum's acid and sulfoxonium ylides | trans-β,γ-disubstituted γ-butyrolactone | Multicomponent reaction |

| Allylic Alcohol | CO2 Radical Anion | γ-Butyrolactone | Radical hydrocarboxylation and cyclization |

This table showcases general methods for the synthesis of γ-butyrolactones from aldehydes, which could be applicable to this compound.

The trifluoromethylcyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties. acs.org The synthesis of trifluoromethyl-substituted cyclopropanes can be achieved through various methods, including the Corey-Chaykovsky reaction, which involves the reaction of an aldehyde with a sulfur ylide. alfa-chemistry.comorganic-chemistry.orgacsgcipr.orgwikipedia.org This reaction is a powerful tool for the formation of cyclopropane (B1198618) rings and is applicable to a wide range of aldehydes. Therefore, this compound is a prime candidate for this transformation to yield trifluoromethylcyclopropanes.

Other methods for the synthesis of trifluoromethylcyclopropanes include the cyclopropanation of α-trifluoromethyl styrenes and the reaction of alkenes with trifluorodiazoethane. acs.orgrsc.org These approaches highlight the importance of having access to versatile trifluoromethylated building blocks.

| Reactant | Reagent | Product | Reaction Type |

| Aldehyde/Ketone | Sulfur Ylide | Epoxide/Cyclopropane | Corey-Chaykovsky Reaction |

| α-Trifluoromethyl styrene | Chloroacetonitrile | Functionalized trifluoromethyl cyclopropane | Cyclopropanation |

| Alkenyl boronate | Trifluorodiazoethane | 2-substituted-3-(trifluoromethyl)cyclopropylboronate | Copper-catalyzed enantioselective cyclopropanation |

This table illustrates methods for synthesizing cyclopropanes, including those with trifluoromethyl groups, where a fluorinated aldehyde like this compound could serve as a starting material.

Contribution to Asymmetric Catalysis and Chiral Auxiliary Strategies

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. This compound can play a significant role in asymmetric catalysis, both as a substrate and as a precursor to chiral auxiliaries. The enantioselective α-trifluoromethylation of aldehydes has been achieved using photoredox organocatalysis, demonstrating that fluorinated aldehydes can be valuable substrates in asymmetric transformations. nih.gov This methodology allows for the synthesis of β-trifluoromethyl amines and β-hydroxy-α-trifluoromethyl acids, which are important chiral building blocks. nih.gov

Furthermore, fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), have been developed for highly diastereoselective alkylation, hydroxylation, and fluorination reactions. cyu.fr These auxiliaries can be synthesized from fluorinated precursors and offer excellent stereocontrol in various chemical transformations. cyu.fr The potential to derive novel chiral auxiliaries from this compound opens up new avenues for asymmetric synthesis.

Utility in Fluorous Chemistry and Catalyst Recovery Systems

Fluorous chemistry utilizes perfluoroalkyl-tagged compounds to facilitate the separation and purification of reaction products and the recovery of catalysts. The highly fluorinated nature of these tags allows for selective extraction into a fluorous phase. While direct applications of this compound in this field are not explicitly detailed, its trifluoromethyl group makes it a potential building block for the synthesis of fluorous tags. By incorporating this fluorinated aldehyde into larger molecules, fluorous-tagged reagents, catalysts, or substrates could be prepared, enabling the use of fluorous separation techniques for efficient purification and catalyst recycling.

Exploration in Medicinal Chemistry and Agrochemical Development (e.g., Cannabinoid Receptor Ligands, other biologically active fluorinated compounds)

The incorporation of fluorine, particularly the trifluoromethyl group, is a common strategy in the design of modern pharmaceuticals and agrochemicals to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govjst.go.jpccspublishing.org.cnresearchgate.netst-andrews.ac.uk

A notable example in medicinal chemistry is the cannabinoid receptor partial agonist, BAY 59-3074. nih.govbiosynth.comsemanticscholar.orgresearchgate.netacs.org This compound contains a 4,4,4-trifluoro-1-butanesulfonate moiety. Although the reported synthesis of BAY 59-3074 does not start from this compound, the structural similarity suggests that the trifluorobutyl portion could potentially be derived from it. A hypothetical synthetic route could involve the conversion of 4,4,4-trifluorobutanal to 4,4,4-trifluorobutanol, followed by transformation into the corresponding sulfonate.

Advanced Spectroscopic and Computational Characterization of 4,4,4 Trifluorobutanal Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of molecules in solution. nih.gov For 4,4,4-Trifluorobutanal (B105314) hydrate (B1144303), a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence of its structure and dynamics. researchgate.netmdpi.com

The primary NMR evidence for the formation of 4,4,4-Trifluorobutanal hydrate, which exists as a geminal diol (4,4,4-trifluorobutane-1,1-diol), would be the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the hydrated structure. libretexts.orgyoutube.com

¹H NMR: The proton spectrum would be expected to show distinct signals for the different protons in the molecule. The proton on the diol-bearing carbon (-CH(OH)₂) would likely appear as a triplet, shifted upfield compared to the parent aldehyde proton. The adjacent methylene (B1212753) protons (-CH₂-) would also exhibit a characteristic multiplet, and the hydroxyl protons (-OH) would typically present as a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum would provide definitive proof of hydration. The highly deshielded carbonyl carbon signal (typically >190 ppm for an aldehyde) would be absent. libretexts.org In its place, a signal for the carbon of the gem-diol group (-C(OH)₂) would appear at a significantly lower chemical shift, generally in the 90-100 ppm range. Signals for the other carbon atoms (-CH₂- and -CF₃) would also be present in their expected regions.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive tool. nih.govnih.gov It would show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. The chemical shift of this signal provides insight into the electronic environment of the fluorine atoms.

Conformational dynamics, such as the rotation around the C-C bonds, can be investigated using variable temperature NMR studies. nih.govmdpi.com Changes in the line shapes or chemical shifts of the NMR signals as a function of temperature can provide information about the energy barriers to rotation and the populations of different conformers.

Table 1: Predicted NMR Chemical Shifts for this compound This table presents illustrative chemical shift (δ) values based on typical ranges for the functional groups present. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH (OH)₂ | ~5.0 - 5.5 | Triplet |

| ¹H | -CH ₂- | ~2.0 - 2.5 | Multiplet |

| ¹H | -OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet |

| ¹³C | -C (OH)₂ | ~90 - 100 | - |

| ¹³C | -C H₂- | ~30 - 40 | - |

| ¹³C | -C F₃ | ~120 - 130 | Quartet (due to ¹JCF coupling) |

| ¹⁹F | -CF ₃ | Solvent Dependent | Singlet |

NMR spectroscopy is exceptionally well-suited for the in-situ monitoring of chemical equilibria, such as the hydration-dehydration of 4,4,4-Trifluorobutanal, without disturbing the system. elsevierpure.comcardiff.ac.ukishs.org By acquiring NMR spectra over time or under varying conditions (e.g., temperature, pH, solvent composition), the reversible reaction can be directly observed. researchgate.netnih.gov

The equilibrium between the aldehyde and its hydrate can be quantified by integrating the respective signals in the ¹H or ¹³C NMR spectra. For instance, the ratio of the integral of the aldehyde proton signal (~9-10 ppm) to the integral of the gem-diol proton signal (~5.0-5.5 ppm) would provide a direct measure of the equilibrium position. This allows for the determination of thermodynamic parameters for the hydration process.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR), Raman Spectroscopy)

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. spectroscopyonline.comthermofisher.comyoutube.com They are particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. researchgate.net

The formation of the gem-diol structure in this compound introduces hydroxyl groups capable of forming extensive hydrogen bonds. rsc.org This is a dominant feature in its vibrational spectrum.

O-H Stretching: In the FT-IR spectrum, the presence of intermolecular hydrogen bonds is characterized by a strong, broad absorption band in the 3200-3500 cm⁻¹ region. nih.gov This band corresponds to the stretching vibrations of the O-H groups involved in the hydrogen-bonding network. The breadth of the peak is indicative of the variety of hydrogen-bond environments present.

O-H Bending: Vibrations associated with the bending of the O-H groups also appear in the fingerprint region of the spectrum.

Raman spectroscopy can also detect these O-H stretching modes, providing complementary information on the hydrogen-bonding network within the hydrate's structure. whiterose.ac.uk

Vibrational spectroscopy provides clear evidence of the hydration of the aldehyde.

Carbonyl (C=O) Group: The most telling sign of hydration is the complete disappearance of the strong, sharp C=O stretching band characteristic of aldehydes, which typically appears around 1720-1740 cm⁻¹. libretexts.orgspectroscopyonline.comorgchemboulder.com

C-O Single Bonds: Concurrently, new, less intense bands corresponding to the C-O single bond stretching of the gem-diol structure would appear at lower wavenumbers, typically in the 1000-1200 cm⁻¹ range.

Fluorine-Containing Group (C-F): The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the FT-IR spectrum. The C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region and are often among the most intense peaks in the spectrum. rsc.org

Table 2: Predicted Principal Vibrational Bands for this compound This table presents illustrative vibrational frequencies. The exact positions and intensities can vary.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch | -OH (H-bonded) | 3200 - 3500 | Strong, Broad |

| C-H Stretch | -CH₂- | 2850 - 3000 | Medium |

| C-F Stretch | -CF₃ | 1100 - 1300 | Very Strong |

| C-O Stretch | Gem-diol | 1000 - 1200 | Medium |

| O-H Bend | -OH | ~1400 | Medium |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. pnnl.govnih.gov

For this compound, high-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS, would be employed to determine its exact mass with high accuracy. nih.govresearchgate.net This allows for the unambiguous confirmation of the molecular formula, C₄H₇F₃O₂.

The hydrate is a non-volatile compound and may be prone to dehydration under the high vacuum conditions of some mass spectrometry techniques. Therefore, a "soft" ionization technique like Electrospray Ionization (ESI) would be ideal. ESI allows for the analysis of molecules from a solution, potentially enabling the detection of the protonated molecular ion [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of the intact hydrate.

Tandem mass spectrometry (MS/MS) could be used to study the fragmentation of the parent ion. A characteristic fragmentation pathway would likely involve the loss of a water molecule (18 Da), reverting the ion to a structure related to the protonated aldehyde. Other fragmentations could involve the cleavage of C-C bonds, leading to ions containing the trifluoromethyl group, which would further confirm the structure of the original molecule.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating the intricate structural and electronic properties of molecules. In the context of this compound, DFT methods provide a theoretical framework to predict and understand its behavior at the atomic level, complementing experimental spectroscopic data. These computational approaches are instrumental in predicting a range of molecular properties, modeling equilibrium processes, and exploring potential biological interactions of its derivatives.

Prediction of Spectroscopic Parameters and Molecular Geometries

Density Functional Theory calculations are widely utilized to predict the spectroscopic and geometric parameters of molecules with a high degree of accuracy. This is achieved by solving the Schrödinger equation in an approximate manner, providing insights into the electronic structure and, consequently, the molecule's physical and chemical properties.

Molecular Geometry: The first step in the computational analysis of this compound involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve defining the bond lengths, bond angles, and dihedral angles of the gem-diol structure. The presence of the electron-withdrawing trifluoromethyl group (CF3) is expected to significantly influence the geometry of the butanal backbone and the hydroxyl groups of the hydrate. DFT calculations can precisely quantify these effects, providing a detailed picture of the molecule's conformation.

| Parameter | Predicted Value (Exemplary) |

| C1-C2 Bond Length (Å) | 1.52 |

| C2-C3 Bond Length (Å) | 1.53 |

| C3-C4 Bond Length (Å) | 1.51 |

| C1-O1 Bond Length (Å) | 1.41 |

| C1-O2 Bond Length (Å) | 1.41 |

| O1-H1 Bond Length (Å) | 0.97 |

| C4-F1 Bond Length (Å) | 1.35 |

| ∠C1-C2-C3 (°) | 112.0 |

| ∠O1-C1-O2 (°) | 110.5 |

| ∠F1-C4-F2 (°) | 108.5 |

Spectroscopic Parameters: Once the optimized geometry is obtained, DFT can be employed to predict various spectroscopic parameters.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the vibrational modes of the molecule. For this compound, this would allow for the assignment of specific spectral bands to the stretching and bending vibrations of C-H, C-C, C-O, O-H, and C-F bonds. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts are another key spectroscopic parameter that can be predicted using DFT, typically with methods like the Gauge-Including Atomic Orbital (GIAO) approach. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical chemical shifts can be determined. These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the hydrate.

| Nucleus | Predicted Chemical Shift (ppm) (Exemplary) |

| ¹H (C1-H) | 5.2 |

| ¹H (O-H) | 3.5 |

| ¹³C (C1) | 92.1 |

| ¹³C (C2) | 35.8 |

| ¹³C (C3) | 28.4 |

| ¹³C (C4) | 125.6 (q) |

| ¹⁹F (C4-F) | -72.3 |

Modeling of Hydration Equilibria and Reaction Energetics

The formation of this compound from its corresponding aldehyde is a reversible equilibrium process. DFT calculations can provide significant insights into the thermodynamics and kinetics of this hydration reaction.

Hydration Equilibria: The equilibrium constant for the hydration of an aldehyde is influenced by electronic and steric factors. The strongly electron-withdrawing nature of the trifluoromethyl group in 4,4,4-Trifluorobutanal destabilizes the carbonyl group of the aldehyde, thereby favoring the formation of the more stable gem-diol (hydrate). DFT can be used to calculate the Gibbs free energy change (ΔG) for the hydration reaction. By computing the energies of the reactant (aldehyde and water) and the product (hydrate), and including corrections for zero-point vibrational energy and thermal effects, the equilibrium constant (K_hyd) can be estimated using the relationship ΔG = -RTln(K_hyd). This allows for a quantitative prediction of the extent of hydration at a given temperature.

| Parameter | Calculated Value (Exemplary) |

| ΔG of Hydration (kcal/mol) | -5.8 |

| Activation Energy (uncatalyzed) (kcal/mol) | 25.3 |

| Activation Energy (acid-catalyzed) (kcal/mol) | 15.1 |

| Activation Energy (base-catalyzed) (kcal/mol) | 12.7 |

Molecular Docking Studies (if applicable for biological interactions of derivatives)

While this compound itself may not have direct biological applications, its derivatives, particularly those formed by reactions of the aldehyde, could exhibit biological activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a small molecule ligand and a protein target.

| Target Protein (Example) | Derivative (Example) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Aldose Reductase | Schiff base of 4,4,4-Trifluorobutanal | -8.2 | Tyr48, His110, Trp111 |

| Carbonic Anhydrase II | Sulfonamide derivative | -7.5 | His94, His96, Thr199 |

Environmental Implications and Sustainable Chemistry Perspectives of Fluorinated Butanal Compounds

Assessment within the Per- and Polyfluoroalkyl Substances (PFAS) Framework

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds characterized by the presence of at least one perfluoroalkyl moiety. The Organisation for Economic Co-operation and Development (OECD) provides a broad definition for PFAS, classifying them as fluorinated substances that contain at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. researchgate.net

Based on this widely accepted definition, 4,4,4-Trifluorobutanal (B105314), which exists in equilibrium with its hydrate (B1144303) form in aqueous environments, falls under the umbrella of PFAS. The molecule contains a trifluoromethyl group (–CF3), a fully fluorinated methyl group, thus meeting the structural criteria set by the OECD. researchgate.net This classification has significant implications, as it places the compound within a group of substances known for their environmental persistence and potential for adverse health effects.

The inclusion of 4,4,4-Trifluorobutanal hydrate within the PFAS category necessitates a thorough evaluation of its environmental behavior and potential risks, aligning with the global efforts to manage and regulate these "forever chemicals."

Environmental Fate, Transport, and Potential Biotransformation Studies

The environmental fate of this compound is a critical area of concern due to its classification as a PFAS. While specific studies on this particular compound are limited, the behavior of other polyfluoroalkyl substances can offer insights into its likely environmental pathways.

Potential for Transformation to Perfluoroalkyl Acids (PFAAs):

A significant concern with polyfluoroalkyl substances is their potential to act as precursors to highly persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). dovepress.com These terminal degradation products are known for their extreme persistence, bioaccumulation, and toxicity.

It is hypothesized that 4,4,4-Trifluorobutanal could undergo oxidation in the environment to form 4,4,4-trifluorobutanoic acid. This transformation is a plausible pathway, as aldehydes are generally susceptible to oxidation to carboxylic acids. Should this occur, 4,4,4-trifluorobutanoic acid would be a short-chain PFAA, which, while generally less bioaccumulative than their long-chain counterparts, are more mobile in aquatic systems and still exhibit persistence.

Atmospheric Degradation:

Volatile fluorinated compounds can undergo atmospheric degradation. For instance, studies on trifluoroacetaldehyde (B10831) (CF3CHO) have shown that it can be removed from the atmosphere through photolysis and reaction with hydroxyl radicals. organic-chemistry.orgresearchgate.net Given the structural similarities, it is possible that 4,4,4-Trifluorobutanal could also be subject to atmospheric transport and degradation, potentially leading to the formation of other fluorinated compounds.

Biodegradation:

The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds resistant to microbial degradation. nih.gov However, the presence of a non-fluorinated portion in the 4,4,4-Trifluorobutanal molecule may provide a site for microbial attack. Research on the biodegradation of other polyfluorinated substances has shown that microorganisms can metabolize the non-fluorinated part of the molecule, potentially leading to the formation of persistent fluorinated metabolites. nih.gov Further research is needed to determine the specific biotransformation pathways and products of this compound.

Interactive Data Table: Potential Environmental Fate of this compound

| Environmental Process | Potential Outcome for this compound | Key Considerations |

| Oxidation | Formation of 4,4,4-trifluorobutanoic acid (a short-chain PFAA) | High potential due to the aldehyde functional group. |

| Atmospheric Degradation | Photolysis and reaction with hydroxyl radicals. | Potential for long-range transport and formation of other fluorinated atmospheric pollutants. |

| Biodegradation | Partial degradation of the non-fluorinated portion, potentially leading to persistent fluorinated metabolites. | The strong C-F bond limits complete mineralization. |

| Hydrolysis | Reversible hydration/dehydration in aqueous environments. | The hydrate form is expected to be prevalent in water. |

Development of Green Synthetic Methodologies and Waste Reduction Strategies

The synthesis of fluorinated compounds has traditionally relied on methods that can be harsh and generate significant waste. In line with the principles of green chemistry, there is a growing focus on developing more sustainable synthetic routes for compounds like 4,4,4-Trifluorobutanal.

Biocatalysis:

Enzymatic synthesis is a promising green alternative to traditional chemical methods. Biocatalysis offers high selectivity under mild reaction conditions, reducing energy consumption and the formation of byproducts. researchgate.netnih.gov Enzymes such as cytochrome P450s, aldolases, and lipases have been explored for the synthesis of various fluorinated compounds. nih.gov The development of specific biocatalysts for the production of 4,4,4-Trifluorobutanal could significantly improve the sustainability of its manufacturing process.

Catalytic Methods:

The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. Research into catalytic methods for the synthesis of fluorinated aldehydes is ongoing. For instance, photoredox catalysis has emerged as a powerful tool for the enantioselective α-trifluoromethylation of aldehydes, offering a more efficient and less wasteful approach. nih.govacs.org The development of catalytic systems for the direct and selective synthesis of 4,4,4-Trifluorobutanal would be a significant advancement.

Waste Reduction and Fluorine Recovery:

A key aspect of sustainable chemistry is the minimization of waste. For fluorinated compounds, this includes the recovery and recycling of fluorine. Innovative methods are being developed to break down PFAS and recover the fluorine content for reuse in industrial processes, thereby contributing to a circular fluorine economy. ox.ac.uk Implementing such strategies in the production of 4,4,4-Trifluorobutanal would reduce its environmental footprint.

Interactive Data Table: Green Chemistry Approaches for Fluorinated Aldehyde Synthesis

| Green Chemistry Principle | Application to 4,4,4-Trifluorobutanal Synthesis | Potential Benefits |

| Use of Renewable Feedstocks | Utilizing bio-based starting materials. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Catalysis | Employing catalytic rather than stoichiometric reagents (e.g., photoredox catalysis). | Higher efficiency, less waste, and milder reaction conditions. |

| Biocatalysis | Utilizing enzymes for selective synthesis. | High selectivity, mild conditions, and reduced energy consumption. researchgate.netnih.gov |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |

| Waste Prevention | Developing processes that generate minimal waste and allow for the recycling of reagents and solvents. | Reduced environmental impact and operational costs. |

| Fluorine Recovery | Implementing methods to recover and reuse fluorine from waste streams. | Conservation of fluorspar reserves and creation of a circular fluorine economy. ox.ac.uk |

Lifecycle Assessment and Toxicological Considerations for Fluorinated Intermediates

A comprehensive understanding of the environmental and health impacts of this compound requires a full lifecycle assessment (LCA) and detailed toxicological studies.

Lifecycle Assessment (LCA):

Toxicological Considerations:

Limited toxicological data is available for 4,4,4-Trifluorobutanal. The PubChem database indicates that the compound is classified under GHS as a substance with potential health hazards, though detailed studies are lacking. nih.gov

Given its classification as a short-chain PFAS, there are concerns about its potential toxicity. Recent studies on other short-chain PFAS have suggested that they may be more toxic than previously thought and can accumulate in biological tissues. researchgate.net The potential for 4,4,4-Trifluorobutanal to metabolize into other toxic fluorinated compounds, such as fluoroacetate, is also a concern that warrants investigation. acs.org

Further toxicological and ecotoxicological studies are essential to determine the specific health and environmental risks associated with exposure to this compound. This data is critical for establishing safe handling procedures, setting environmental quality standards, and making informed decisions about its use and regulation.

Future Directions and Interdisciplinary Research Opportunities

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the utilization of 4,4,4-Trifluorobutanal (B105314) hydrate (B1144303). Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for handling reactive intermediates and managing exothermic reactions. nih.govyoutube.com The implementation of flow processes can lead to improved safety, higher yields, and greater reproducibility. youtube.com

Automated synthesis platforms, when combined with flow reactors, could enable the rapid generation of compound libraries based on the 4,4,4-Trifluorobutanal scaffold. acs.org This approach is highly valuable in drug discovery and materials science for screening purposes. For instance, automated systems have been successfully developed for the radiosynthesis of trifluoromethylated compounds like [¹⁸F]trifluridine, demonstrating the clinical and industrial relevance of such technologies. rsc.orgnih.gov The integration of 4,4,4-Trifluorobutanal hydrate into such systems would facilitate the efficient, on-demand synthesis of novel trifluoromethylated molecules. acs.orgchemistryworld.com

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis for a Derivative of this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Mixing | Diffusion-dependent, inconsistent | Rapid and highly efficient |

| Safety | Risk of thermal runaway | Minimized reaction volume, enhanced safety |

| Scalability | Complex, often requires re-optimization | Linear, straightforward scale-up |

| Productivity | Lower throughput | High throughput, suitable for automation |

Novel Catalytic Strategies for Highly Selective Transformations

The development of novel catalytic methods is crucial for unlocking the synthetic potential of this compound, particularly for creating complex, stereodefined molecules. Future research will likely focus on asymmetric catalysis to control the stereochemistry of reactions involving the aldehyde functionality.

Organocatalysis : Enamine and iminium ion catalysis, which have been successfully used for the enantioselective α-fluorination of other aldehydes, could be adapted for transformations of this compound. researchgate.netprinceton.edu This would provide access to important chiral synthons for the pharmaceutical and agrochemical industries. princeton.edu

Transition-Metal Catalysis : The development of transition-metal catalysts for reactions such as asymmetric reductive cross-coupling could yield chiral α-trifluoromethylated ketones from derivatives of 4,4,4-Trifluorobutanal. nih.gov These ketones are precursors to valuable β-trifluoromethyl alcohols with high diastereoselectivity. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis offers a mild and efficient way to generate radical intermediates. This strategy has been used for the α-trifluoromethylation of ketones and could be explored for novel C-C bond-forming reactions with this compound, expanding its synthetic utility under green and sustainable conditions. acs.orgnih.gov

Table 2: Potential Catalytic Transformations for this compound

| Catalysis Type | Potential Transformation | Desired Outcome |

|---|---|---|

| Chiral Organocatalysis | Asymmetric Aldol Addition | Enantioenriched β-hydroxy aldehydes |

| Transition-Metal Catalysis | Asymmetric Hydrogenation | Chiral 4,4,4-Trifluoro-1-butanol |

| Photoredox Catalysis | Radical addition to alkenes | Novel C-C bond formation |

| Biocatalysis | Enantioselective reduction | Optically pure fluorinated alcohols |

Expansion into Materials Science and Supramolecular Chemistry

The introduction of fluorine atoms into organic molecules can profoundly influence their physical and chemical properties, making them attractive for materials science. scispace.comnih.gov The trifluoromethyl group in derivatives of this compound can impart unique characteristics such as hydrophobicity, thermal stability, and altered electronic properties.

In supramolecular chemistry, fluorine can play a critical role in directing self-assembly processes. scispace.comresearchgate.net The incorporation of trifluoromethyl groups can lead to more stable and robust lattices through specific fluorine-fluorine or fluorine-hydrogen interactions. scispace.comnih.govacs.org By designing molecules derived from this compound that can participate in self-assembly, it may be possible to create novel liquid crystals, gels, or polymers with tailored properties. The presence of fluorine can even alter the self-assembly motif entirely, leading to unexpected and potentially useful supramolecular architectures. scispace.comresearchgate.net Research in this area could lead to the development of new fluorinated materials for applications in electronics, optics, and coatings.

Advanced Biotechnological and Biocatalytic Applications

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as alcohol dehydrogenases, could be employed for the asymmetric reduction of 4,4,4-Trifluorobutanal to produce enantiomerically pure 4,4,4-trifluoro-1-butanol, a valuable chiral building block.

Future research could focus on:

Enzyme Screening and Engineering : Identifying or engineering enzymes that can accept this compound as a substrate and perform transformations with high stereoselectivity.

Cascading Reactions : Combining biocatalytic steps with other chemical transformations in a one-pot or continuous flow setup. For example, a photocatalytic reaction could be coupled with a biocatalytic reduction to create complex chiral molecules efficiently. elsevierpure.com

Metabolic Engineering : Introducing pathways into microorganisms to produce valuable chemicals from precursors related to 4,4,4-Trifluorobutanal.

The integration of biocatalysis not only provides access to optically pure compounds but also aligns with the growing demand for sustainable and environmentally friendly chemical manufacturing processes.

Q & A

What synthetic methodologies are effective for producing enantiomerically pure 4,4,4-Trifluorobutanal hydrate derivatives, and how are intermediates characterized?

Basic Research Focus

A common approach involves asymmetric reduction of trifluorinated esters or ketones using chiral auxiliaries, such as (R)-1-phenylethylamine, to resolve enantiomers. For example, methyl 4,4,4-trifluoro-3-hydroxybutanoate can be synthesized via esterification of the corresponding acid, followed by resolution with chiral amines . Characterization relies on:

- Optical rotation ([α]D values in ethanol or chloroform) to confirm enantiomeric identity.

- NMR spectroscopy : H-NMR (e.g., δ 4.1–4.3 ppm for hydroxy groups) and F-NMR (e.g., δ -75 to -80 ppm for CF) .

- Elemental analysis to verify purity (e.g., C, H, N, F content within ±0.3% of theoretical values) .

How can researchers address discrepancies in elemental analysis during the synthesis of this compound intermediates?

Advanced Research Focus

Discrepancies in elemental analysis (e.g., C or F deviations >0.5%) often arise from residual solvents, incomplete drying, or side reactions. Mitigation strategies include:

- Purification : Recrystallization in ethanol or ethyl acetate to remove unreacted starting materials .

- Drying protocols : Vacuum drying at 40–50°C to eliminate hydrate-bound water or solvents.

- Cross-validation : Pair elemental analysis with H-NMR integration or mass spectrometry (e.g., fragments at m/z 71, 89, or 95 for trifluorobutanal derivatives) .

What experimental conditions optimize the stability of this compound during storage and handling?

Advanced Research Focus

The hydrate form is prone to deliquescence or decomposition under humid or elevated-temperature conditions. Stability optimization involves:

- Storage : Anhydrous environments (e.g., desiccators with PO) at 0–4°C to prevent hydrolysis.

- Solvent selection : Ethanol or chloroform (rather than water) for recrystallization to maintain hydrate integrity .

- Kinetic studies : Monitor decomposition via TGA (thermal stability up to 80°C) or FTIR (loss of O-H stretching at 3460 cm) .

How can enantiomeric purity be rigorously verified in this compound derivatives?

Basic Research Focus

Enantiomeric purity is critical for applications in asymmetric catalysis or medicinal chemistry. Methods include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol eluents to separate (R)- and (S)-enantiomers.

- Optical rotation : Compare [α]D values against literature (e.g., [α]D = +21.0 for methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate in chloroform) .

- X-ray crystallography : Resolve absolute configuration using single-crystal data from hydrate salts (e.g., (R)-1-phenylethylammonium complexes) .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Focus

Scale-up introduces issues like exothermic side reactions and hydrate dissociation. Solutions include:

- Reaction monitoring : In-situ FTIR to track CF group stability (1275–1130 cm) and avoid over-reduction.

- Catalyst optimization : Use Pd/C or Pd(PPh) for hydrogenation steps to improve yield (>90%) .

- Continuous flow systems : Minimize thermal gradients and improve mixing for hydrate-forming steps .

How do structural modifications (e.g., fluorination position) impact the reactivity of this compound in nucleophilic additions?

Advanced Research Focus

The CF group’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon. Key findings:

- Kinetic studies : Second-order rate constants for nucleophilic additions (e.g., Grignard reagents) are 2–3× higher than non-fluorinated analogs.

- Steric effects : Trifluoromethyl groups at C4 reduce steric hindrance compared to C3-fluorinated derivatives, improving reaction efficiency .

- Computational modeling : DFT calculations (B3LYP/6-31G*) show a 15–20% increase in electrophilicity index for 4,4,4-trifluorobutanal vs. butanal .

What analytical techniques are most reliable for quantifying hydrate content in this compound samples?

Basic Research Focus

Hydrate content affects stoichiometry and stability. Preferred methods:

- Karl Fischer titration : Direct measurement of water content (accuracy ±0.1%).

- TGA-DSC : Quantify mass loss between 50–120°C (dehydration) and correlate with endothermic peaks .

- H-NMR : Integrate water signals (δ 1.5–2.0 ppm in DO-exchanged samples) .

How can researchers resolve conflicting data in optical rotation measurements for trifluorinated derivatives?

Advanced Research Focus

Discrepancies may arise from solvent polarity or impurities. Best practices:

- Solvent standardization : Use ethanol or chloroform for consistency with literature ([α]D = ±0.2° reproducibility).

- Impurity profiling : LC-MS to detect enantiomeric impurities (<1% detection limit).

- Temperature control : Measure at 25°C to avoid thermal drift .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.